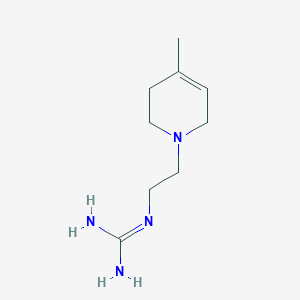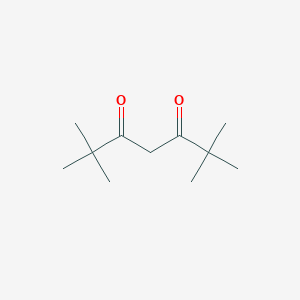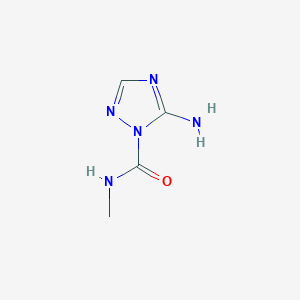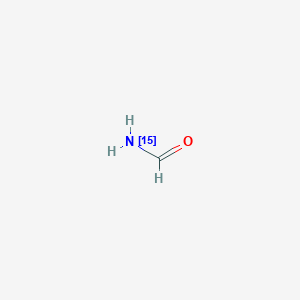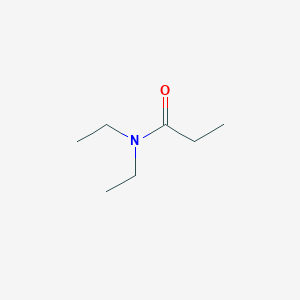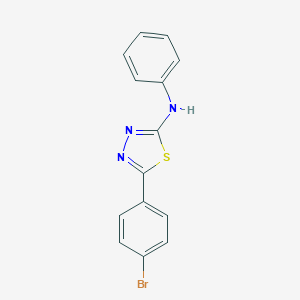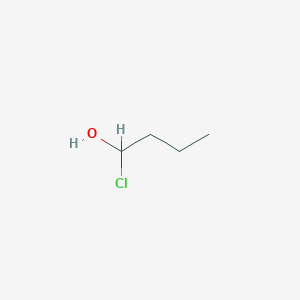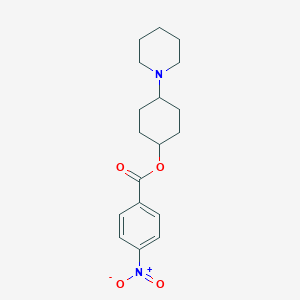
4-Piperidinocyclohexyl p-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Piperidinocyclohexyl p-nitrobenzoate (PCP) is a synthetic drug that belongs to the arylcyclohexylamine class of dissociative anesthetics. PCP was first synthesized in 1926 and was initially used as a surgical anesthetic due to its potent analgesic and sedative effects. However, due to its significant side effects, including hallucinations and delirium, PCP was discontinued for medical use in the 1960s. Since then, PCP has gained popularity as a recreational drug due to its hallucinogenic properties.
Mechanism Of Action
4-Piperidinocyclohexyl p-nitrobenzoate acts as an antagonist of the NMDA receptor, which is involved in the regulation of glutamate neurotransmission. 4-Piperidinocyclohexyl p-nitrobenzoate binds to the receptor and blocks the binding of glutamate, leading to the inhibition of excitatory neurotransmission. This results in the dissociative effects associated with 4-Piperidinocyclohexyl p-nitrobenzoate use.
Biochemical And Physiological Effects
4-Piperidinocyclohexyl p-nitrobenzoate use can lead to a range of physiological and biochemical effects. These effects include increased heart rate and blood pressure, respiratory depression, and altered body temperature. 4-Piperidinocyclohexyl p-nitrobenzoate use can also lead to hallucinations, delusions, and dissociative states. Chronic use of 4-Piperidinocyclohexyl p-nitrobenzoate can lead to long-term cognitive deficits and psychiatric disorders.
Advantages And Limitations For Lab Experiments
4-Piperidinocyclohexyl p-nitrobenzoate has been used extensively in laboratory experiments to study the NMDA receptor and its role in learning and memory processes. Its potent dissociative effects make it a useful tool for studying the effects of NMDA receptor antagonism on behavior and cognition. However, the use of 4-Piperidinocyclohexyl p-nitrobenzoate in laboratory experiments is limited by its potential for abuse and its significant side effects.
Future Directions
Future research on 4-Piperidinocyclohexyl p-nitrobenzoate should focus on developing safer and more effective NMDA receptor antagonists for use in medical and research settings. Additionally, research should be conducted to better understand the long-term effects of 4-Piperidinocyclohexyl p-nitrobenzoate use on cognitive function and psychiatric health. Finally, research should be conducted to develop effective treatments for 4-Piperidinocyclohexyl p-nitrobenzoate addiction and withdrawal.
Conclusion
4-Piperidinocyclohexyl p-nitrobenzoate (4-Piperidinocyclohexyl p-nitrobenzoate) is a synthetic drug that has been extensively studied for its effects on the central nervous system. 4-Piperidinocyclohexyl p-nitrobenzoate acts as a non-competitive antagonist of the NMDA receptor, leading to its dissociative effects. 4-Piperidinocyclohexyl p-nitrobenzoate has been used extensively in laboratory experiments to study the NMDA receptor and its role in learning and memory processes. However, the use of 4-Piperidinocyclohexyl p-nitrobenzoate is limited by its potential for abuse and significant side effects. Future research should focus on developing safer and more effective NMDA receptor antagonists and understanding the long-term effects of 4-Piperidinocyclohexyl p-nitrobenzoate use on cognitive function and psychiatric health.
Synthesis Methods
The synthesis of 4-Piperidinocyclohexyl p-nitrobenzoate involves the reaction of p-nitrobenzoic acid with cyclohexylamine in the presence of a catalyst to form the intermediate p-nitrobenzoylcyclohexylamine. This intermediate is then reacted with piperidine in the presence of a reducing agent to form 4-Piperidinocyclohexyl p-nitrobenzoate.
Scientific Research Applications
4-Piperidinocyclohexyl p-nitrobenzoate has been extensively studied for its effects on the central nervous system. It has been used as a tool to study the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. 4-Piperidinocyclohexyl p-nitrobenzoate acts as a non-competitive antagonist of the NMDA receptor, inhibiting its function and leading to the dissociative effects associated with 4-Piperidinocyclohexyl p-nitrobenzoate use.
properties
CAS RN |
1532-14-5 |
|---|---|
Product Name |
4-Piperidinocyclohexyl p-nitrobenzoate |
Molecular Formula |
C18H24N2O4 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
(4-piperidin-1-ylcyclohexyl) 4-nitrobenzoate |
InChI |
InChI=1S/C18H24N2O4/c21-18(14-4-6-16(7-5-14)20(22)23)24-17-10-8-15(9-11-17)19-12-2-1-3-13-19/h4-7,15,17H,1-3,8-13H2 |
InChI Key |
RPEZKQMDZRGSNQ-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2CCC(CC2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1CCN(CC1)C2CCC(CC2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Other CAS RN |
1532-14-5 |
synonyms |
4-Piperidinocyclohexyl p-nitrobenzoate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



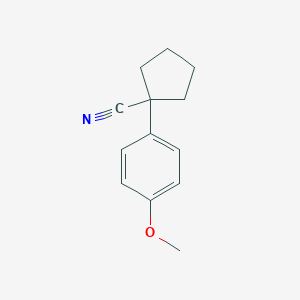
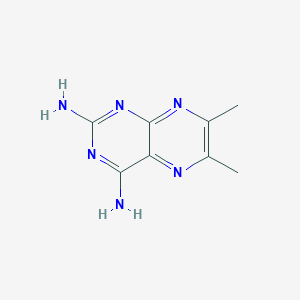
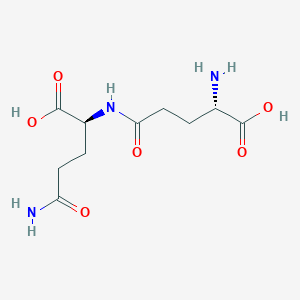
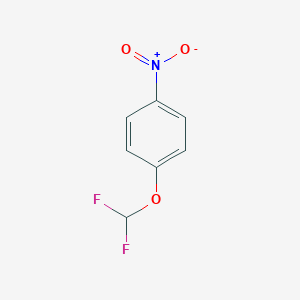
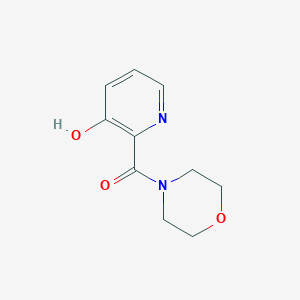
![methyl (3S)-5-[(1S,4aS,8aS)-2,5,5,8a-tetramethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]-3-methylpentanoate](/img/structure/B73081.png)

